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Compound of Interest

Compound Name: Jtv-519 free base

Cat. No.: B1663253

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrophysiological effects
of JTV-519 (also known as K201), a 1,4-benzothiazepine derivative with significant
cardioprotective and antiarrhythmic properties. The primary mechanism of action of JTV-519
involves the stabilization of the ryanodine receptor (RyR2), a critical intracellular calcium
release channel in cardiac myocytes.[1][2] This stabilization reduces diastolic calcium leak from
the sarcoplasmic reticulum (SR), a key factor in the pathophysiology of cardiac arrhythmias and
heart failure.[1][2][3] Additionally, JTV-519 exhibits multi-channel blocking effects on various
sarcolemmal ion channels.

Electrophysiological Effects of JTV-519

JTV-519 modulates several key ion channels involved in the cardiac action potential. Its effects
are concentration-dependent and can vary between different cardiac preparations and
experimental conditions.

Summary of JTV-519 Effects on Cardiac lon Channels
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Effects on Sarcoplasmic Reticulum Calcium Handling
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The primary therapeutic benefit of JTV-519 is attributed to its effects on RyR2 and SR calcium
handling.
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Experimental Protocols

The following are detailed protocols for key experiments to assess the electrophysiological
effects of JTV-519.

Protocol 1: Whole-Cell Patch Clamp Electrophysiology
in Ventricular Myocytes

This protocol is designed to measure the effects of JTV-519 on sarcolemmal ion currents such
as INa, ICa,L, and IK.

1. Cell Preparation:

« |solate ventricular myocytes from the desired species (e.g., guinea pig, mouse, rat) using
enzymatic digestion.

o Store isolated myocytes in a holding solution at room temperature for use within 2-8 hours.
2. Recording Solutions:

o External (Bath) Solution (Tyrode's Solution): (in mM) 136 NacCl, 5 KCI, 3 CaCl2, 1 MgClI2, 10
HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[1]

o Pipette Solution (for ICa,L and IK): (in mM) 120 CsAsp, 20 TEACI, 5 MgATP, 0.5 MgCI2, 10
HEPES. Adjust pH to 7.2 with CsOH.[1]

o Pipette Solution (for INa): (in mM) 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, 5 MgATP. Adjust
pH to 7.2 with CsOH.

3. Voltage Clamp Protocols:
e To measure ICa,L:

o Use a holding potential of -40 mV to inactivate sodium channels.
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o Apply 250 ms depolarizing steps to +10 mV at a frequency of 1 Hz.[1]

To measure INa:
o Use a holding potential of -90 mV or -60 mV.
o Apply rapid depolarizing steps to -20 mV.

o To assess frequency-dependence, vary the stimulation frequency (e.g., 0.2 Hz, 1 Hz, 2 Hz,
3.3 Hz).[10]

To measure IKr:

o Use short (50 ms) depolarizing pulses to various test potentials followed by a repolarizing
step to measure the tail current.[5]

. Data Acquisition and Analysis:
Record currents using a patch-clamp amplifier and appropriate data acquisition software.

Analyze current amplitudes, current-voltage relationships, and channel kinetics (activation,
inactivation).

To determine IC50 values, apply JTV-519 at various concentrations and fit the concentration-
response data to a Hill equation.

Protocol 2: Assessment of Sarcoplasmic Reticulum
Ca2+ Leak

This protocol uses confocal microscopy to visualize and quantify spontaneous Ca2+ release
events (sparks and waves) from the SR.

1. Cell Preparation and Loading:
« |solate ventricular myocytes as described in Protocol 1.

» Load cells with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM or Fluo-5N) by incubation in a
solution containing the dye.
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2. Experimental Setup:

e Place the coverslip with dye-loaded myocytes in a perfusion chamber on the stage of a
confocal microscope.

o Perfuse with Tyrode's solution at 37°C.[1]
3. Image Acquisition:

e Acquire line-scan images along the longitudinal axis of the myocyte to capture the temporal
and spatial characteristics of Ca2+ release events.

e To induce SR Ca2+ leak, cells can be treated with agents like ouabain or subjected to
conditions of Ca2+ overload.[1][4]

4. Data Analysis:

» Analyze the frequency, amplitude, and spatial width of Ca2+ sparks using specialized
software.

e Quantify the occurrence and propagation velocity of Ca2+ waves.

o Compare these parameters in control conditions versus in the presence of JTV-519.

Protocol 3: Ryanodine Receptor-Calstabin-2 Interaction
Assay

This protocol utilizes co-immunoprecipitation and Western blotting to assess the binding of
calstabin-2 to RyR2.

1. Sample Preparation:

e Homogenize cardiac tissue or lyse isolated cardiomyocytes in a suitable lysis buffer
containing protease and phosphatase inhibitors.

2. Immunoprecipitation:

¢ Incubate the cell lysate with an antibody specific for RyR2 overnight at 4°C.
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e Add protein A/G-agarose beads to precipitate the RyR2-antibody complexes.

e Wash the beads several times to remove non-specific binding.

3. Western Blotting:

o Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

» Probe the membrane with primary antibodies against RyR2 and calstabin-2.

» Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

e Quantify the amount of calstabin-2 co-immunoprecipitated with RyR2 and compare between
control and JTV-519 treated samples.[8]

Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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